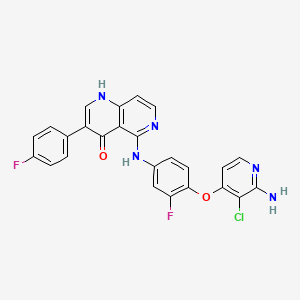
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid is a labeled compound used primarily in scientific research. The labeling with isotopes such as nitrogen-15 and carbon-13 allows for detailed studies in various fields, including chemistry, biology, and medicine. This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where isotopic labeling helps in tracing molecular pathways and understanding complex biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes without altering the chemical structure of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and yield. The use of automated reactors and continuous flow systems helps in maintaining the purity and isotopic labeling of the compound. Quality control measures, including NMR and mass spectrometry, are employed to ensure the consistency and accuracy of the labeling.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid is widely used in scientific research for:
Chemistry: Studying reaction mechanisms and molecular interactions using NMR spectroscopy.
Biology: Tracing metabolic pathways and understanding enzyme functions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control and process optimization in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its biochemical pathways and interactions. The labeled nitrogen and carbon atoms enable detailed studies of the compound’s behavior at the molecular level, including binding affinities and reaction kinetics.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminobutanedioic acid: A non-labeled version of the compound.
(2S)-2-(15N)azanylbutanedioic acid: Labeled with nitrogen-15 but not carbon-13.
(2S)-2-aminobutanedioic acid-1,4-13C2: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid is unique due to its dual isotopic labeling, which provides a more comprehensive understanding of its behavior in various scientific studies. The combination of nitrogen-15 and carbon-13 labeling allows for simultaneous tracking of different parts of the molecule, making it a valuable tool in advanced research applications.
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
136.08 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1,5+1 |
InChI Key |
CKLJMWTZIZZHCS-MULCOQLSSA-N |
Isomeric SMILES |
C([C@@H]([13C](=O)O)[15NH2])[13C](=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


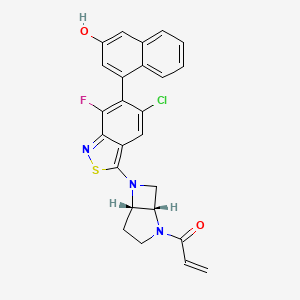

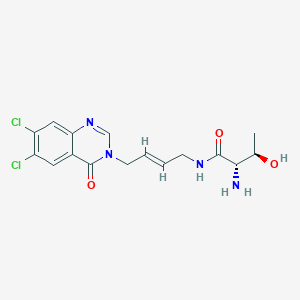
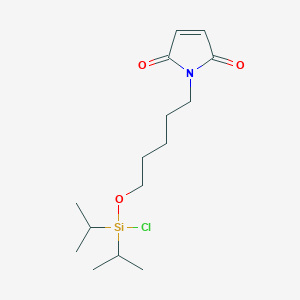
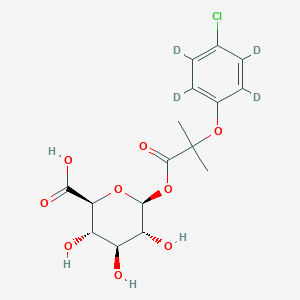

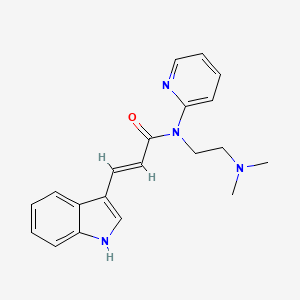
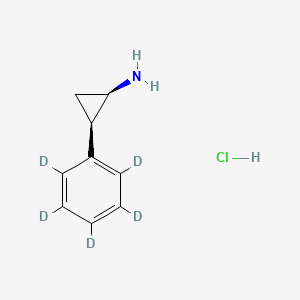
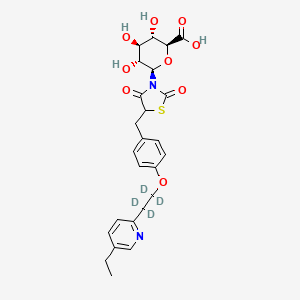

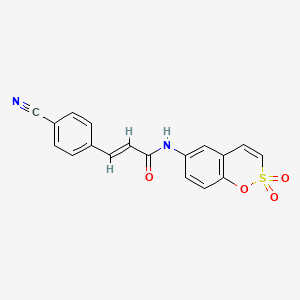
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

